molecular formula C22H23FN4O5 B040109 Norfloxacin nicotinate CAS No. 118803-81-9

Norfloxacin nicotinate

Cat. No.: B040109
CAS No.: 118803-81-9
M. Wt: 442.4 g/mol
InChI Key: WRIFLTAYLRDENF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Norfloxacin nicotinate, an adduct of norfloxacin and nicotinic acid, primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacterial DNA .

Mode of Action

This compound exerts its bactericidal action by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination . The drug binds to these enzymes and blocks the untwisting of DNA, a critical step in DNA replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, the drug prevents the unwinding of DNA, thereby blocking DNA replication and transcription . This leads to the death of the bacterial cells .

Pharmacokinetics

This compound exhibits a two-compartment open-body model pharmacokinetics with input and output occurring from the central compartment . The total body clearance values and mean residence times vary depending on the physiological state . The bioavailability of norfloxacin is approximately 30 to 40% . It is metabolized in the liver and excreted through renal and fecal routes .

Result of Action

The inhibition of DNA gyrase and topoisomerase IV by this compound results in the prevention of bacterial DNA replication, transcription, repair, and recombination . This leads to the death of the bacterial cells, effectively treating the infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, studies have shown that this compound can induce innate immune response at high concentrations . Furthermore, the pharmacokinetics of this compound can be influenced by physiological states, such as lactation .

Biochemical Analysis

Biochemical Properties

Norfloxacin nicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both binding and inhibition mechanisms .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biological Activity

Norfloxacin nicotinate (NFN) is a water-soluble derivative of the fluoroquinolone antibiotic norfloxacin, exhibiting a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and effects on various biological systems, particularly focusing on its toxicity and therapeutic potential.

1. Overview of this compound

Norfloxacin is primarily used for treating bacterial infections due to its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The nicotinate moiety enhances its solubility and bioavailability, making it a subject of interest in pharmacological research.

2. Pharmacokinetics

Table 1: Pharmacokinetic Parameters of this compound in Calves

ParameterUnweaned Calves (7.5 mg/kg)Unweaned Calves (15 mg/kg)Weaned Calves (7.5 mg/kg)Weaned Calves (15 mg/kg)
Clearance (mL/min.kg)8.5 ± 2.07.7 ± 1.211.7 ± 3.216.1 ± 3.3
Mean Residence Time (min)211 ± 33227 ± 41185 ± 79128 ± 18
Volume of Distribution (L/kg)1.8 ± 0.31.7 ± 0.12.0 ± 0.72.1 ± 0.7

The pharmacokinetics of NFN were studied in unweaned and weaned calves, revealing significant differences in clearance and mean residence time between the two groups, indicating that the physiological state of the animal affects drug metabolism .

3.1 Antibacterial Activity

This compound exhibits potent antibacterial properties against various pathogens, including strains isolated from livestock such as swine. In vitro studies have shown that NFN has comparable efficacy to norfloxacin, with effective minimum inhibitory concentrations (MICs) against common bacterial strains .

3.2 Toxicological Effects

Recent studies have highlighted the developmental toxicity of NFN in zebrafish embryos, where exposure led to oxidative stress and immunotoxicity. Specifically, increased levels of malondialdehyde (MDA) and enhanced activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (Gpx) were observed .

Table 2: Effects of this compound on Zebrafish Development

ParameterControl GroupNFN Treated Group
MDA LevelsBaselineIncreased
SOD ActivityBaselineIncreased
CAT ActivityBaselineIncreased
Gpx ActivityBaselineIncreased

These findings suggest that while NFN has therapeutic benefits, it also poses risks during early developmental stages in aquatic organisms.

4.1 Study on Zebrafish

A study investigating the effects of NFN on zebrafish embryos demonstrated significant developmental impairments characterized by malformations and increased mortality rates at higher concentrations . This research underscores the need for careful assessment of environmental impacts when using antibiotics like NFN.

4.2 Pharmacokinetic Studies in Livestock

Another study evaluated NFN's pharmacokinetics in calves, revealing that administration routes significantly affect bioavailability and clearance rates . Understanding these parameters is crucial for optimizing dosing regimens in veterinary medicine.

5. Conclusion

This compound represents a promising compound with notable antibacterial activity and significant pharmacokinetic properties; however, its potential toxicological effects warrant further investigation, particularly regarding environmental impacts and safety in therapeutic applications.

Future research should focus on elucidating the molecular mechanisms underlying NFN's biological activities and exploring formulation strategies to enhance its therapeutic efficacy while minimizing adverse effects.

Properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3.C6H5NO2/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;8-6(9)5-2-1-3-7-4-5/h7-9,18H,2-6H2,1H3,(H,22,23);1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIFLTAYLRDENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.C1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152246
Record name Norfloxacin nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118803-81-9
Record name 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, compd. with 3-pyridinecarboxylic acid (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118803-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfloxacin nicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118803819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norfloxacin nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicotinate 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1H-quinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 g of Norfloxacin were added to 20 ml of ethanol, the mixture obtained was then stirred and heated to reflux. 4.2 g of nicotinic acid, previously dissolved in 5 ml of hot ethanol, were added in one portion to said mixture and the resulting suspension was heated to reflux, upon which all solids dissolved. After a short time at reflux the adduct began to separate. The mixture was stirred, cooled to room temperature and finally in an ice bath to yield the nicotinic acid-Norfloxacin 1:1 adduct in 88% yield; m.p. 232°-233° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norfloxacin nicotinate
Reactant of Route 2
Norfloxacin nicotinate
Reactant of Route 3
Reactant of Route 3
Norfloxacin nicotinate
Reactant of Route 4
Norfloxacin nicotinate
Reactant of Route 5
Reactant of Route 5
Norfloxacin nicotinate
Reactant of Route 6
Norfloxacin nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.